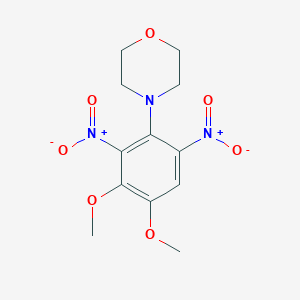
4-(3,4-Dimethoxy-2,6-dinitrophenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethoxy-2,6-dinitrophenyl)morpholine is a chemical compound with the molecular formula C12H15N3O7. It is characterized by the presence of a morpholine ring attached to a phenyl group substituted with two methoxy groups and two nitro groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 4-(3,4-Dimethoxy-2,6-dinitrophenyl)morpholine typically involves the nitration of 3,4-dimethoxyaniline followed by a reaction with morpholine. The nitration process introduces nitro groups into the aromatic ring, which is then reacted with morpholine under specific conditions to form the final product .
Synthetic Route:
Nitration of 3,4-Dimethoxyaniline:
Reaction with Morpholine:
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-(3,4-Dimethoxy-2,6-dinitrophenyl)morpholine undergoes various chemical reactions, including:
-
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
Products: Nitroso and nitro derivatives
-
Reduction: Reduction of the nitro groups can yield amino derivatives.
Reagents: Hydrogen gas, palladium on carbon (Pd/C)
Conditions: Elevated temperature and pressure
Products: Amino derivatives
-
Substitution: The methoxy groups can be substituted with other functional groups.
Reagents: Halogenating agents, nucleophiles
Conditions: Varies depending on the substituent
Products: Substituted phenyl derivatives
Scientific Research Applications
4-(3,4-Dimethoxy-2,6-dinitrophenyl)morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxy-2,6-dinitrophenyl)morpholine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This property is exploited in its potential use as an antimicrobial and anticancer agent .
Comparison with Similar Compounds
4-(3,4-Dimethoxy-2,6-dinitrophenyl)morpholine can be compared with other similar compounds such as:
4-(3,4-Dimethoxyphenyl)morpholine: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.
4-(2,6-Dinitrophenyl)morpholine: Lacks the methoxy groups, affecting its solubility and interaction with biological targets.
4-(3,4-Dimethoxy-2-nitrophenyl)morpholine:
The uniqueness of this compound lies in the combination of methoxy and nitro groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-(3,4-dimethoxy-2,6-dinitrophenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O7/c1-20-9-7-8(14(16)17)10(13-3-5-22-6-4-13)11(15(18)19)12(9)21-2/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPUTDACEPMVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])N2CCOCC2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
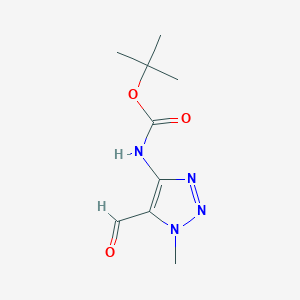
![Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2819707.png)
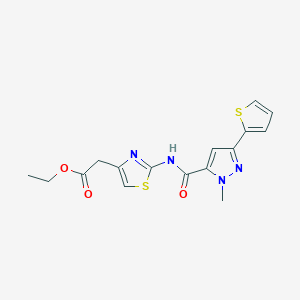
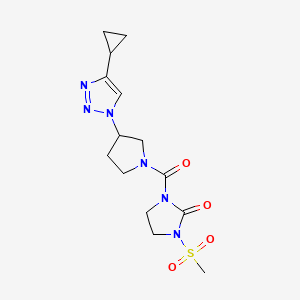
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2819710.png)
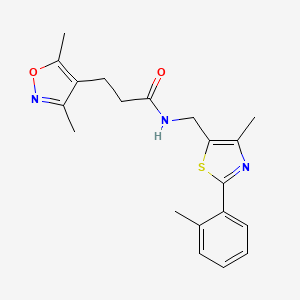

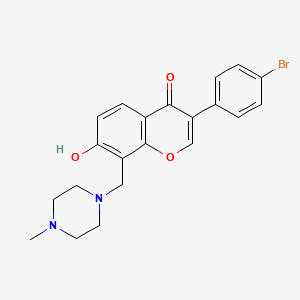
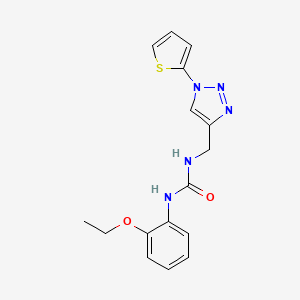
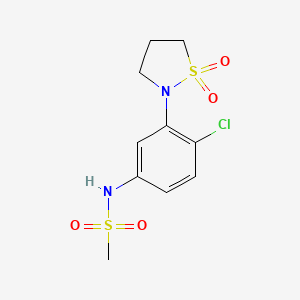
![5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2819723.png)
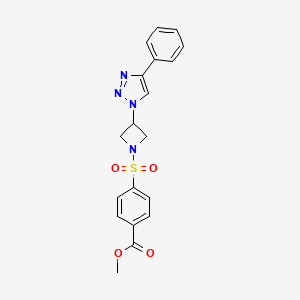
![N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2819725.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2819728.png)
